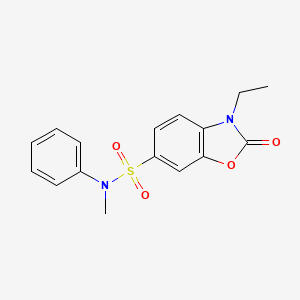
1-cyano-N-(2,3-dihydro-1H-inden-5-yl)cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyano-N-(2,3-dihydro-1H-inden-5-yl)cyclopentane-1-carboxamide, also known as JNJ-1661010, is a small molecule inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes such as pain modulation, appetite regulation, and immune response. Inhibition of FAAH leads to increased levels of endocannabinoids, which has potential therapeutic applications in various diseases such as pain, anxiety, and inflammation.
Mécanisme D'action
1-cyano-N-(2,3-dihydro-1H-inden-5-yl)cyclopentane-1-carboxamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Inhibition of FAAH leads to increased levels of endocannabinoids, which activate cannabinoid receptors in the body. This activation leads to a variety of physiological effects, including pain relief, reduced anxiety, and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain sensitivity in various animal models of acute and chronic pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. In addition, it has been shown to have anti-inflammatory effects in models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-cyano-N-(2,3-dihydro-1H-inden-5-yl)cyclopentane-1-carboxamide is its high selectivity for FAAH, which reduces the potential for off-target effects. In addition, it has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its relatively low potency compared to other FAAH inhibitors. This may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on 1-cyano-N-(2,3-dihydro-1H-inden-5-yl)cyclopentane-1-carboxamide. One area of interest is its potential applications in the treatment of drug addiction and alcoholism. It has been shown to reduce drug-seeking behavior in animal models of addiction, and may have potential as a treatment for addiction in humans. Another area of interest is its potential applications in the treatment of chronic pain. It has been shown to be effective in various animal models of pain, and may have potential as a novel analgesic in humans. Finally, further research is needed to fully understand the potential side effects and long-term safety of this compound.
Méthodes De Synthèse
The synthesis of 1-cyano-N-(2,3-dihydro-1H-inden-5-yl)cyclopentane-1-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2,3-dihydro-1H-indene-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with cyclopentylamine to form the desired amide product. The cyano group is introduced using a modified von Braun reaction, and the final compound is purified by column chromatography.
Applications De Recherche Scientifique
1-cyano-N-(2,3-dihydro-1H-inden-5-yl)cyclopentane-1-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in various animal models. In addition, it has been shown to have potential applications in the treatment of drug addiction and alcoholism.
Propriétés
IUPAC Name |
1-cyano-N-(2,3-dihydro-1H-inden-5-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c17-11-16(8-1-2-9-16)15(19)18-14-7-6-12-4-3-5-13(12)10-14/h6-7,10H,1-5,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVMAAPLSPDMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,4-Dimethylphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628752.png)








![1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7628843.png)
![4-[[[2-(3-Methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7628845.png)
![N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide](/img/structure/B7628847.png)

